molecular formula C18H16N2O3S B4363717 4-METHOXY-3-{[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}BENZALDEHYDE

4-METHOXY-3-{[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}BENZALDEHYDE

Cat. No.: B4363717
M. Wt: 340.4 g/mol
InChI Key: VEEFOPUSUXQACK-UHFFFAOYSA-N
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Description

4-METHOXY-3-{[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}BENZALDEHYDE is a complex organic compound that features a benzaldehyde core substituted with a methoxy group and a quinazolinylthio-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-3-{[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}BENZALDEHYDE typically involves multiple steps. One common method starts with the formation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one, which is synthesized from anthranilic acid and 3-methoxyphenyl isothiocyanate in a deep eutectic solvent (DES) at 80°C . The next step involves S-alkylation of the quinazolinone derivative under microwave-induced conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of deep eutectic solvents and microwave-induced reactions suggests that these methods could be scaled up for industrial applications, offering potential advantages in terms of reaction efficiency and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-3-{[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}BENZALDEHYDE can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: 4-methoxy-3-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzoic acid.

    Reduction: 4-methoxy-3-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzyl alcohol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

4-METHOXY-3-{[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}BENZALDEHYDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHOXY-3-{[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}BENZALDEHYDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its quinazolinylthio-methyl group. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHOXY-3-{[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}BENZALDEHYDE is unique due to its combination of a methoxybenzaldehyde core with a quinazolinylthio-methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-methoxy-3-[(3-methyl-4-oxoquinazolin-2-yl)sulfanylmethyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-20-17(22)14-5-3-4-6-15(14)19-18(20)24-11-13-9-12(10-21)7-8-16(13)23-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEFOPUSUXQACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC3=C(C=CC(=C3)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHOXY-3-{[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}BENZALDEHYDE
Reactant of Route 2
Reactant of Route 2
4-METHOXY-3-{[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}BENZALDEHYDE
Reactant of Route 3
Reactant of Route 3
4-METHOXY-3-{[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}BENZALDEHYDE
Reactant of Route 4
Reactant of Route 4
4-METHOXY-3-{[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}BENZALDEHYDE
Reactant of Route 5
Reactant of Route 5
4-METHOXY-3-{[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}BENZALDEHYDE
Reactant of Route 6
4-METHOXY-3-{[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}BENZALDEHYDE

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